2-(3,5-Dichlorobenzoyl)oxazole

概要

説明

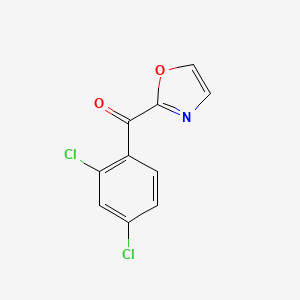

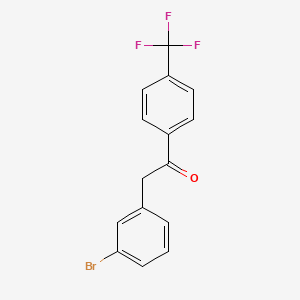

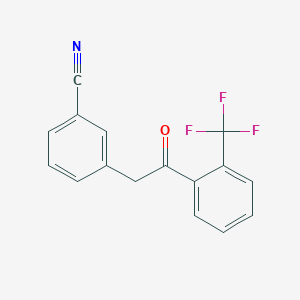

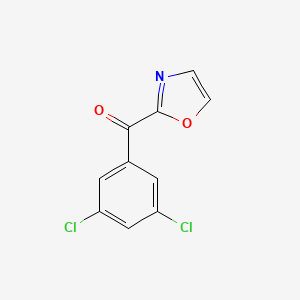

2-(3,5-Dichlorobenzoyl)oxazole is a chemical compound with the molecular formula C10H5Cl2NO2. It belongs to the family of oxazole compounds, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and dyes. The compound is characterized by the presence of a benzoyl group substituted with two chlorine atoms at the 3 and 5 positions, and an oxazole ring.

科学的研究の応用

2-(3,5-Dichlorobenzoyl)oxazole has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

Target of Action

2-(3,5-Dichlorobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound that has been extensively used in drug discovery . The primary target of this compound is transthyretin (TTR) . TTR is a transport protein in the serum and cerebrospinal fluid that carries the thyroid hormone thyroxine (T4) and retinol-binding protein bound to retinol. It plays a crucial role in the transport and distribution of thyroid hormones in the body.

Mode of Action

It is known that oxazole derivatives interact with their targets through various mechanisms, often involving the formation of covalent bonds with target proteins, leading to changes in their function .

Pharmacokinetics

For instance, this compound has a molecular weight of 242.05 g/mol, which is within the range generally favorable for oral bioavailability.

Safety and Hazards

According to the safety data sheet, 2-(3,5-Dichlorobenzoyl)oxazole is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

将来の方向性

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . The important information presented in various manuscripts will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents . Oxazole is a promising entity to develop new anticancer drugs .

生化学分析

Biochemical Properties

2-(3,5-Dichlorobenzoyl)oxazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways and cellular responses.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the aryl hydrocarbon receptor (AhR) signaling pathway, which plays a crucial role in the regulation of immune responses and xenobiotic metabolism . Additionally, this compound can induce changes in gene expression related to inflammation and oxidative stress, thereby impacting cellular homeostasis.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it binds to the active site of cytochrome P450 enzymes, leading to either inhibition or activation of their catalytic activity . This interaction can result in altered metabolic pathways and the production of reactive metabolites, which may contribute to its biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and function, including changes in enzyme activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects such as antimicrobial and anti-inflammatory activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage level, highlighting the importance of dose optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux and levels of these metabolites can be influenced by the presence of other cofactors and substrates, affecting the overall metabolic profile of the compound.

準備方法

The synthesis of 2-(3,5-Dichlorobenzoyl)oxazole typically involves the reaction of 3,5-dichlorobenzoic acid with oxazole in the presence of a condensing agent. One common method includes the use of 3,5-dichlorobenzoyl chloride and 2-aminophenol under specific reaction conditions. The reaction is often catalyzed by various catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

化学反応の分析

2-(3,5-Dichlorobenzoyl)oxazole undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The chlorine atoms in the benzoyl group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like zinc in methanesulfonic acid, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

類似化合物との比較

2-(3,5-Dichlorobenzoyl)oxazole can be compared with other similar compounds, such as:

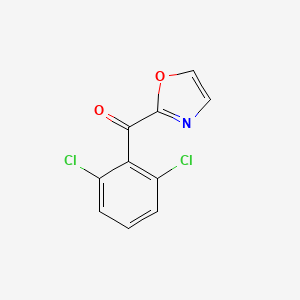

- 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid

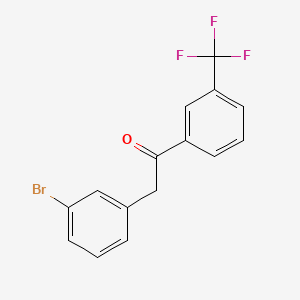

- 2-(3,5-Dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

特性

IUPAC Name |

(3,5-dichlorophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5Cl2NO2/c11-7-3-6(4-8(12)5-7)9(14)10-13-1-2-15-10/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALFWGLRGMSTDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642114 | |

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-28-6 | |

| Record name | (3,5-Dichlorophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。